
BARIUM CHLORIDE DIHYDRATE
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Overview
Description
Nucleophilic Aromatic Substitution (NAS) is a type of substitution reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. This reaction is particularly significant because it allows for the modification of aromatic compounds, which are prevalent in many chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of compounds via nucleophilic aromatic substitution typically involves the reaction of an electron-poor aromatic ring with a nucleophile. The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. Common nucleophiles include hydroxide ions, alkoxide ions, and amines .
Industrial Production Methods
In industrial settings, nucleophilic aromatic substitution reactions are often carried out in large reactors where temperature, pressure, and reagent concentrations are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the reaction efficiency .
Chemical Reactions Analysis
Dissolution and Ionic Dissociation
Barium chloride dihydrate readily dissolves in water, dissociating into barium (Ba²⁺) and chloride (Cl⁻) ions:
BaCl2⋅2H2O s →Ba2+ aq +2Cl− aq +2H2O l
This process is reversible upon evaporation, reforming the hydrated solid3 .
Reaction with Sulfuric Acid
A classic double displacement reaction occurs with sulfuric acid (H₂SO₄), producing insoluble barium sulfate (BaSO₄) and hydrochloric acid (HCl):
BaCl2+H2SO4→BaSO4↓+2HCl
Key Observations :
Compound | Solubility in Water |
---|---|
BaCl₂·2H₂O | 370 g/L (20°C) |
BaSO₄ | 0.0024 g/L (25°C) |
Thermal Decomposition
Heating this compound removes water molecules:
BaCl2⋅2H2OΔ>100∘CBaCl2+2H2O↑
Thermal Stability Data :
Hazardous Reactions
This compound reacts violently with:
Scientific Research Applications
Nucleophilic aromatic substitution reactions have a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Nucleophilic aromatic substitution can be compared with other types of aromatic substitution reactions, such as electrophilic aromatic substitution (EAS). While EAS involves the attack of an electrophile on an electron-rich aromatic ring, NAS involves the attack of a nucleophile on an electron-poor aromatic ring . Similar compounds that undergo NAS include:
- Nitrobenzene derivatives
- Halogenated aromatic compounds
- Aromatic compounds with strong electron-withdrawing groups
NAS is unique in its ability to facilitate the substitution of nucleophiles on aromatic rings, which is not typically observed in other substitution reactions .
Properties
CAS No. |
10326-27-9 |
---|---|
Molecular Formula |
BaCl2H2O |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
barium(2+);dichloride;hydrate |
InChI |
InChI=1S/Ba.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |
InChI Key |
MPHCLXFWCXFAFC-UHFFFAOYSA-L |
SMILES |
O.O.[Cl-].[Cl-].[Ba+2] |
Canonical SMILES |
O.[Cl-].[Cl-].[Ba+2] |
density |
3.097 at 75 °F (NTP, 1992) 3.86 g/cm³ |
melting_point |
1765 °F (NTP, 1992) 113 °C |
Key on ui other cas no. |
10326-27-9 |
physical_description |
Barium chloride dihydrate is a white crystalline solid with a bitter, salty taste. (NTP, 1992) WHITE SOLID IN VARIOUS FORMS. |
Related CAS |
10361-37-2 (Parent) |
solubility |
greater than or equal to 100 mg/mL at 68° F (NTP, 1992) Solubility in water, g/100ml at 26 °C: 37.5 (good) |
Synonyms |
BaCl2 barium chloride barium chloride, (140)BaCl2 barium chloride, (153)BaCl2 barium chloride, dihydrate barium chloride, hexahydrate barium chloride, monohydrate barium chloride, octaammoniate barium dichloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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